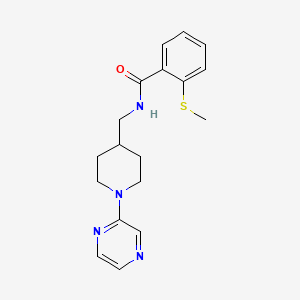![molecular formula C6H4N2OS B2414086 Oxazolo[4,5-c]piridina-2(3H)-tiona CAS No. 120640-76-8](/img/structure/B2414086.png)
Oxazolo[4,5-c]piridina-2(3H)-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of oxazolo[4,5-c]pyridine-2(3H)-thione makes it an interesting subject for research in various scientific fields.
Aplicaciones Científicas De Investigación
Oxazolo[4,5-c]pyridine-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or ethanol .
Industrial Production Methods
For industrial production, the synthesis of oxazolo[4,5-c]pyridine-2(3H)-thione can be optimized by using more efficient catalysts and reaction conditions. The use of triphosgene as a safer alternative to phosgene has been reported, which allows for higher yields and milder reaction conditions . This method involves dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then slowly adding a triphosgene solution at controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-c]pyridine-2(3H)-one.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazolo[4,5-c]pyridine-2(3H)-one.
Reduction: Oxazolo[4,5-c]pyridine-2(3H)-thiol.
Substitution: Various substituted oxazolo[4,5-c]pyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of oxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[4,5-b]pyridine: Another member of the oxazole family with similar biological activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial and anticancer properties.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine: Exhibits potent anticancer activity against various human cancer cell lines.
Uniqueness
Oxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Propiedades
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAMUGBQMMARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)






![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2414027.png)
